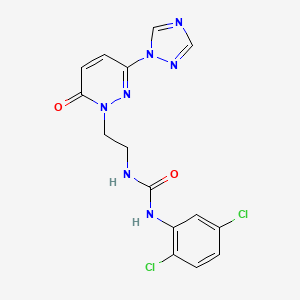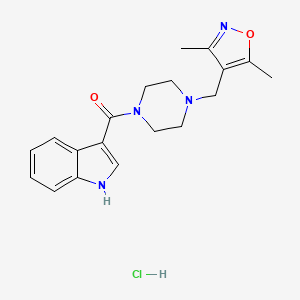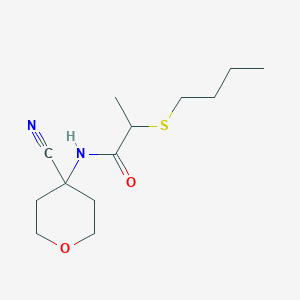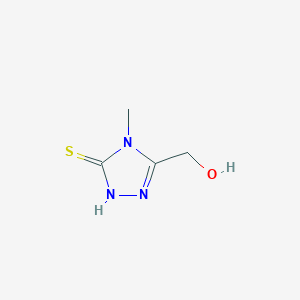![molecular formula C24H20ClN3O5 B2943956 4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 685135-57-3](/img/structure/B2943956.png)
4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinoline moiety, which is a type of heterocyclic aromatic organic compound. Quinolines are known to have various applications in medicinal and synthetic organic chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Quinolines, for example, can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Scientific Research Applications
Anticancer Applications
Compounds structurally related to "4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid" have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance, Şeyma Cankara Pirol et al. (2014) synthesized novel amide derivatives and assessed their activities against human liver, breast, and colon carcinoma cell lines, demonstrating promising cytotoxic activity and potential for cancer treatment interventions (Şeyma Cankara Pirol et al., 2014).
Excitatory Amino Acid Pharmacology
Research into heterocyclic-fused quinoxalinones and quinazolinones, which share a structural resemblance to the queried compound, has contributed to the development of potent excitatory amino acid antagonists. These compounds have shown affinity for AMPA and NMDA receptors, suggesting potential applications in neuropharmacology (L. Mcquaid et al., 1992).
Organic Electronics
The photovoltaic properties of certain derivatives, such as the 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their applications in organic–inorganic photodiode fabrication. These studies reveal the potential of such compounds in the development of photodiodes and other electronic devices (H. Zeyada et al., 2016).
Future Directions
properties
IUPAC Name |
4-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5/c1-13-2-4-14(5-3-13)18-10-19(28(27-18)22(29)6-7-23(30)31)16-8-15-9-20-21(33-12-32-20)11-17(15)26-24(16)25/h2-5,8-9,11,19H,6-7,10,12H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXTVBDZZPQGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one](/img/structure/B2943873.png)
![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B2943874.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943877.png)

![(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2943881.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2943882.png)

![Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2943885.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943891.png)
![1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2943892.png)


![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride](/img/structure/B2943895.png)